Cas no 161282-02-6 (1-(4-Amino-3-methylphenyl)-4-piperidinol)

1-(4-Amino-3-methylphenyl)-4-piperidinol is a versatile chemical intermediate with a molecular structure combining a substituted phenyl ring and a piperidine moiety. This compound features both an aromatic amine group and a hydroxylated piperidine ring, offering dual functional sites for further chemical modifications. The presence of the electron-donating amino and methyl groups enhances its reactivity in electrophilic aromatic substitution reactions, while the piperidinol group provides a chiral center for stereoselective synthesis. Its balanced lipophilicity and hydrogen-bonding capacity make it particularly valuable in pharmaceutical research, where it serves as a key building block for drug candidates targeting CNS disorders. The compound's stability under physiological conditions and predictable metabolic pathways contribute to its utility in medicinal chemistry applications.
1-(4-Amino-3-methylphenyl)-4-piperidinol structure
161282-02-6 structure
Product name:1-(4-Amino-3-methylphenyl)-4-piperidinol
CAS No:161282-02-6
MF:C12H18N2O
MW:206.284122943878
CID:4702393

1-(4-Amino-3-methylphenyl)-4-piperidinol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-AMINO-3-METHYLPHENYL)-4-PIPERIDINOL
    • 1-(4-amino-3-methylphenyl)piperidin-4-ol
    • 1-(4-Amino-3-methylphenyl)-4-piperidinol
    • Inchi: 1S/C12H18N2O/c1-9-8-10(2-3-12(9)13)14-6-4-11(15)5-7-14/h2-3,8,11,15H,4-7,13H2,1H3
    • InChI Key: HCPXOFWBBBSNEK-UHFFFAOYSA-N
    • SMILES: OC1CCN(C2C=CC(=C(C)C=2)N)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 202
  • Topological Polar Surface Area: 49.5

1-(4-Amino-3-methylphenyl)-4-piperidinol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-4207078-0.1g
1-(4-amino-3-methylphenyl)piperidin-4-ol
161282-02-6 95.0%
0.1g
$326.0 2025-03-15
Chemenu
CM307144-5g
1-(4-Amino-3-methylphenyl)piperidin-4-ol
161282-02-6 95%
5g
$559 2022-09-29
Enamine
EN300-4207078-0.05g
1-(4-amino-3-methylphenyl)piperidin-4-ol
161282-02-6 95.0%
0.05g
$218.0 2025-03-15
Aaron
AR021BCT-250mg
1-(4-amino-3-methylphenyl)piperidin-4-ol
161282-02-6 95%
250mg
$666.00 2025-02-14
Aaron
AR021BCT-100mg
1-(4-amino-3-methylphenyl)piperidin-4-ol
161282-02-6 95%
100mg
$474.00 2025-02-14
Aaron
AR021BCT-2.5g
1-(4-amino-3-methylphenyl)piperidin-4-ol
161282-02-6 95%
2.5g
$2566.00 2025-02-14
1PlusChem
1P021B4H-1g
1-(4-amino-3-methylphenyl)piperidin-4-ol
161282-02-6 95%
1g
$1228.00 2024-06-20
1PlusChem
1P021B4H-2.5g
1-(4-amino-3-methylphenyl)piperidin-4-ol
161282-02-6 95%
2.5g
$2346.00 2024-06-20
1PlusChem
1P021B4H-500mg
1-(4-amino-3-methylphenyl)piperidin-4-ol
161282-02-6 95%
500mg
$971.00 2024-06-20
Enamine
EN300-4207078-10.0g
1-(4-amino-3-methylphenyl)piperidin-4-ol
161282-02-6 95.0%
10.0g
$4052.0 2025-03-15

1-(4-Amino-3-methylphenyl)-4-piperidinol Related Literature

Additional information on 1-(4-Amino-3-methylphenyl)-4-piperidinol

Comprehensive Overview of 1-(4-Amino-3-methylphenyl)-4-piperidinol (CAS No. 161282-02-6): Properties, Applications, and Research Insights

1-(4-Amino-3-methylphenyl)-4-piperidinol (CAS No. 161282-02-6) is a specialized organic compound with a molecular structure that combines an aromatic amine and a piperidine moiety. This unique combination grants it significant potential in pharmaceutical and chemical research. The compound's systematic name reflects its structural features: a 4-amino-3-methylphenyl group attached to a 4-piperidinol backbone. Researchers and industry professionals often search for synonyms like 4-Piperidinol, 1-(4-amino-3-methylphenyl)- or explore its role in heterocyclic compound synthesis.

In recent years, the demand for high-purity intermediates like 1-(4-Amino-3-methylphenyl)-4-piperidinol has surged due to advancements in drug discovery and medicinal chemistry. The compound's amino and hydroxyl functional groups make it a versatile building block for designing bioactive molecules. A trending topic in scientific forums is its potential application in central nervous system (CNS) drug development, given the piperidine scaffold's prevalence in neuromodulators.

From a synthetic perspective, CAS No. 161282-02-6 is often discussed in the context of catalytic hydrogenation and selective amination techniques. Laboratories prioritize its stability under ambient conditions and solubility in polar solvents, which are critical for reproducible results. Analytical methods such as HPLC and NMR spectroscopy are typically employed to verify its purity, a key concern for researchers querying "how to characterize 1-(4-Amino-3-methylphenyl)-4-piperidinol" in search engines.

Environmental and regulatory considerations are also prominent in discussions about 161282-02-6. While not classified as hazardous, its handling requires standard laboratory precautions. The compound aligns with green chemistry principles when synthesized via atom-efficient routes, a focus area for sustainable pharmaceutical manufacturing. This aspect resonates with queries like "eco-friendly synthesis of piperidine derivatives"—a growing niche in organic chemistry.

Market analyses reveal increasing interest in custom synthesis services for 1-(4-Amino-3-methylphenyl)-4-piperidinol, driven by R&D investments in small molecule therapeutics. Patent literature suggests its utility in kinase inhibitor scaffolds and G-protein-coupled receptor (GPCR) ligands, addressing search trends related to "novel drug targets 2024." Its structure-activity relationship (SAR) studies are frequently cited in academic publications, particularly in journals focusing on bioorganic chemistry.

For quality assurance, suppliers emphasize batch-to-batch consistency and provide certificates of analysis (CoA)—details highly sought after in procurement queries. Storage recommendations typically include protection from light and anhydrous conditions to preserve the compound's integrity. These practical insights address common user questions like "best practices for storing amino-phenyl piperidinols."

Emerging applications of CAS 161282-02-6 extend to material science, where its aromatic-amine component contributes to polymeric photoinitiators. This interdisciplinary relevance boosts its visibility in searches combining "piperidine" with "advanced materials." Computational chemists also utilize its structure in molecular docking simulations, reflecting the compound's adaptability across multiple scientific domains.

In summary, 1-(4-Amino-3-methylphenyl)-4-piperidinol represents a compelling case study in multifunctional heterocycles. Its balanced lipophilicity and hydrogen-bonding capacity continue to inspire innovations in precision medicine and catalysis, making it a recurring subject in both academic literature and industrial R&D workflows.

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